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molecular formula C8H10O3 B3425919 Ethyl 2-(furan-2-yl)acetate CAS No. 4915-21-3

Ethyl 2-(furan-2-yl)acetate

Cat. No. B3425919
M. Wt: 154.16 g/mol
InChI Key: HZCXBPTUYRYPPT-UHFFFAOYSA-N
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Patent
US04203907

Procedure details

A solution of 60.8 g (0.4 mole) of the carbinol obtained according to letter (a) above, 11.1 g (0.08 mole) of o-nitro-phenol and 194.4 g (1.2 mole) of triethyl ortho-acetate were slowly heated during 8-10 h to 145°-150° under nitrogen atmosphere while stirring. Meanwhile, ethanol and ethyl acetate formed in the course of the reaction were gradually distilled off whereas the excess of triethyl ortho-acetate was recovered by vacuum distillation. The thus obtained residue was dissolved in petrol ether (b.p. 30°-50°) and the resulting solution was washed with 5% aqueous NaOH, dried over Na2SO4 and finally evaporated. 46.6 g (yield 52.5%) of the title ethyl furyl-acetate were obtained by fractional distillation. Purity ca. 35%; b.p. 65°-70°/0.2 Torr.
Quantity
60.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
194.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52.5%

Identifiers

REACTION_CXSMILES
CO.[N+](C1C=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12])([O-])=O.[C:13]([O:21]CC)([O:18][CH2:19][CH3:20])(OCC)[CH3:14].C(O)C>C(OCC)(=O)C>[O:12]1[CH:7]=[CH:8][CH:9]=[C:10]1[CH2:14][C:13]([O:18][CH2:19][CH3:20])=[O:21]

Inputs

Step One
Name
Quantity
60.8 g
Type
reactant
Smiles
CO
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
11.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Four
Name
Quantity
194.4 g
Type
reactant
Smiles
C(C)(OCC)(OCC)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were slowly heated during 8-10 h to 145°-150° under nitrogen atmosphere
Duration
9 (± 1) h
DISTILLATION
Type
DISTILLATION
Details
were gradually distilled off whereas the excess of triethyl ortho-acetate
DISTILLATION
Type
DISTILLATION
Details
was recovered by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The thus obtained residue was dissolved in petrol ether (b.p. 30°-50°)
WASH
Type
WASH
Details
the resulting solution was washed with 5% aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
finally evaporated

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 52.5%
YIELD: CALCULATEDPERCENTYIELD 377.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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